2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group, an amino group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Similar structure with a hydroxy group instead of an amino group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione.
Uniqueness
2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(3,5-dimethoxyanilino)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O3/c1-11(15(18)17-6-4-5-7-17)16-12-8-13(19-2)10-14(9-12)20-3/h8-11,16H,4-7H2,1-3H3 |
InChI Key |
ZUPRMPXEMFHBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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